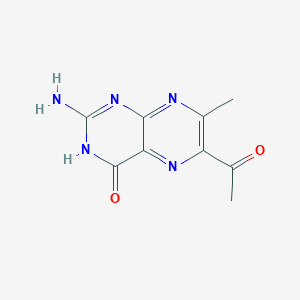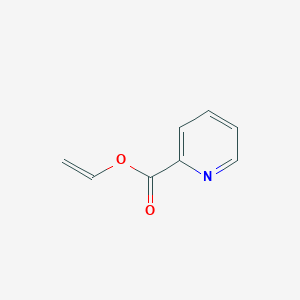
(2,3-Dimethylcyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethylcyclopropyl)methanol is an organic compound with the molecular formula C6H12O It is a cyclopropane derivative where two methyl groups are attached to the second and third carbon atoms of the cyclopropane ring, and a hydroxymethyl group is attached to the first carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylcyclopropyl)methanol can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylcyclopropylcarbinol with suitable reagents under controlled conditions. For instance, the use of Grignard reagents or organolithium compounds can facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as the cyclopropanation of alkenes followed by functional group transformations to introduce the hydroxymethyl group.
化学反応の分析
Types of Reactions: (2,3-Dimethylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alkanes using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones
Reduction: Alkanes
Substitution: Alkyl halides
科学的研究の応用
(2,3-Dimethylcyclopropyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,3-Dimethylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The cyclopropane ring’s strain can also affect its reactivity and interactions with other molecules.
類似化合物との比較
- (2,2-Dimethylcyclopropyl)methanol
- (2,3-Dimethylcyclopropyl)ethanol
- Cyclopropylmethanol
Comparison: (2,3-Dimethylcyclopropyl)methanol is unique due to the specific positioning of the methyl groups on the cyclopropane ring, which can influence its chemical reactivity and physical properties. Compared to (2,2-Dimethylcyclopropyl)methanol, the presence of methyl groups at different positions can lead to variations in steric hindrance and electronic effects, affecting its behavior in chemical reactions and interactions with biological targets.
特性
CAS番号 |
24382-75-0 |
|---|---|
分子式 |
C6H12O |
分子量 |
100.16 g/mol |
IUPAC名 |
(2,3-dimethylcyclopropyl)methanol |
InChI |
InChI=1S/C6H12O/c1-4-5(2)6(4)3-7/h4-7H,3H2,1-2H3 |
InChIキー |
DOWOIXHHMHQXEE-UHFFFAOYSA-N |
正規SMILES |
CC1C(C1CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,6,10-Tetraoxaspiro[4.5]decane](/img/structure/B14687071.png)
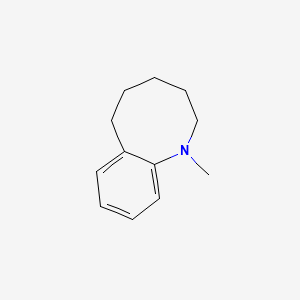
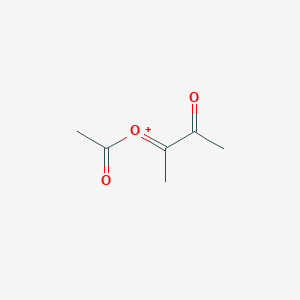

![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
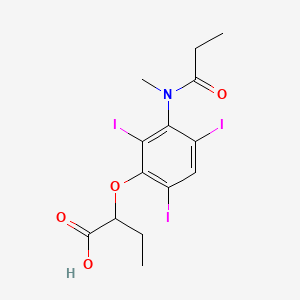
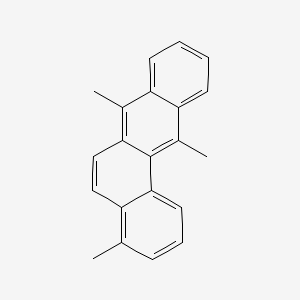
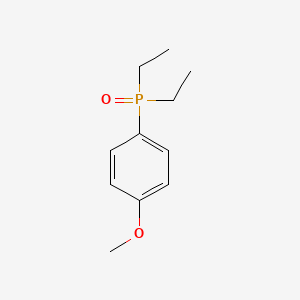
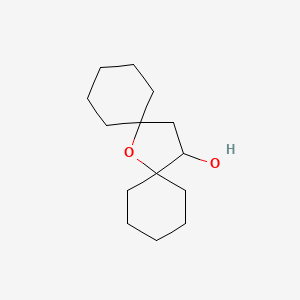
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
